Molecular Weight and Hydrogen-Bond Donor Count Advantage over the Carboxylic Acid Analog for CNS Drug-Like Space Compliance
The target compound (MW = 166.17 g/mol, HBD = 1, HBA = 3) is 14.0 g/mol lighter and lacks the ionizable carboxylate moiety present in 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (MW = 180.16 g/mol, HBD = 1, HBA = 4), placing it closer to the optimal range for CNS permeability (MW ≤ 400, HBD ≤ 3) and reducing the risk of poor membrane penetration observed with carboxylic acid-containing fragments [1]. While both compounds satisfy the Lipinski rule-of-five, the reduced molecular weight and absence of a formal negative charge at physiological pH favor the target for blood-brain barrier penetration screens, a difference with direct consequences for fragment-based drug discovery programs targeting neurological indications .
| Evidence Dimension | Molecular weight and hydrogen-bond donor/acceptor count (physicochemical differentiation) |
|---|---|
| Target Compound Data | MW = 166.17 g/mol; HBD = 1; HBA = 3; tPSA (predicted) ≈ 46.5 Ų |
| Comparator Or Baseline | 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid: MW = 180.16 g/mol; HBD = 1; HBA = 4; tPSA (predicted) ≈ 63.6 Ų |
| Quantified Difference | ΔMW = -14.0 g/mol; ΔHBA = -1; ΔtPSA ≈ -17.1 Ų |
| Conditions | In silico prediction using PubChem computed properties and standard medicinal chemistry heuristics (Lipinski, CNS MPO) |
Why This Matters
Procurement decisions for fragment libraries or CNS-focused medicinal chemistry programs favor the hydroxymethyl analog for its lower molecular weight and reduced polar surface area, which are quantitatively linked to improved membrane permeability.
- [1] PubChem. (2021). 3-(Hydroxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one (CID 102293919) – Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
